
Di(pyridin-3-yl)methanol
Overview
Description
Di(pyridin-3-yl)methanol is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of two pyridine rings attached to a central methanol group. This compound is known for its stability and solubility in common organic solvents such as ethanol, methanol, and dimethylformamide. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes for Di(pyridin-3-yl)methanol Preparation
1.1. Reaction of Pyridine with Benzyl Bromide in Presence of Base
One of the classical methods to synthesize this compound involves the nucleophilic substitution reaction between pyridine and benzyl bromide, catalyzed by a base. The process generally entails:
- Dissolving pyridine in an organic solvent.
- Adding benzyl bromide gradually under stirring.
- Introducing a base catalyst to promote the substitution.
- Stirring the reaction mixture for a defined period to complete the reaction.
- Purifying the product through recrystallization or chromatography.
This method leverages the electrophilic nature of benzyl bromide and the nucleophilicity of the pyridine nitrogen to form the methanol-linked pyridinyl compound.
1.2. Reduction of Schiff Base Intermediates
Another widely adopted synthetic approach involves the condensation of pyridine-3-carbaldehyde with amines to form Schiff base intermediates, followed by reduction:
- Condensation Step: Pyridine-3-carbaldehyde reacts with suitable amines under reflux conditions in methanol to form imine (Schiff base) intermediates.
- Reduction Step: The Schiff base is reduced using sodium borohydride (NaBH4) at low temperatures (5–10°C), often with stirring overnight to ensure complete reduction to this compound.
This route is favored for its relatively mild conditions and good yields, with the reduction step being critical for converting the imine to the corresponding alcohol.
Reaction Conditions and Optimization
Reaction Step | Conditions | Yield (%) | Key Parameters |
---|---|---|---|
Condensation | Reflux in methanol | 70–80 | Catalyst type (acid/base), reaction time |
Reduction | NaBH4, 5–10°C, overnight | 56–75 | Stoichiometric ratio (substrate:NaBH4 1:1.5) |
- Solvent Choice: Methanol is commonly used due to its polarity and ability to dissolve both reactants and reagents effectively.
- Temperature Control: Maintaining low temperatures during reduction prevents side reactions and decomposition.
- Stoichiometry: Using a slight excess of NaBH4 ensures complete reduction.
- Purification: Recrystallization from methanol enhances purity and yield.
Optimization of these parameters can improve yields up to approximately 75% with high purity.
Industrial Scale Preparation
Industrial synthesis of this compound follows similar synthetic routes but on a larger scale. Key differences include:
- Use of large reactors with controlled temperature and stirring.
- Employment of advanced purification techniques such as chromatography and recrystallization to achieve high purity.
- Optimization of reaction times and reagent ratios to maximize yield and minimize waste.
These methods ensure consistent quality suitable for research and commercial applications.
Summary Table of Preparation Methods
Method | Key Reagents | Conditions | Yield Range (%) | Notes |
---|---|---|---|---|
Pyridine + Benzyl Bromide | Pyridine, Benzyl bromide, Base | Organic solvent, stirring | Moderate to High | Requires base catalyst, purification needed |
Schiff Base Reduction | Pyridine-3-carbaldehyde, Amine, NaBH4 | Reflux (condensation), NaBH4 reduction at 5–10°C | 56–80 | Mild conditions, good yields |
Chemical Reactions Analysis
Types of Reactions
Di(pyridin-3-yl)methanol undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridin-3-yl-methanone.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted pyridin-3-yl derivatives.
Scientific Research Applications
Di(pyridin-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which di(pyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Di(pyridin-3-yl)methanol can be compared with other similar compounds such as:
- Methoxy(pyridin-3-yl)methanol
- Ethoxy(pyridin-3-yl)methanol
- Propoxy(pyridin-3-yl)methanol
These compounds share a similar core structure but differ in the substituents attached to the methanol group. This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions, making it valuable in the synthesis of complex molecules and materials. Ongoing research continues to uncover new uses and potential benefits of this compound in chemistry, biology, medicine, and industry.
Biological Activity
Di(pyridin-3-yl)methanol is a compound characterized by its dual pyridine groups attached to a methanol moiety, represented by the molecular formula C₁₁H₁₀N₂O. This structure allows for significant interactions with biological molecules, particularly enzymes and proteins, which contribute to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of this compound.
This compound exhibits notable biochemical properties through its interactions with various enzymes. Its ability to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites enhances its reactivity and specificity. Key properties include:
- Enzyme Interactions: The compound acts as a ligand for metal ions in metalloproteins, influencing their catalytic functions. It has been shown to interact with oxidoreductases, either inhibiting or activating their activity by binding to active sites.
- Stability: Under standard laboratory conditions, this compound remains relatively stable but can degrade under extreme pH or light exposure.
Cellular Effects
The compound has significant effects on cellular processes:
- Cell Signaling: this compound modulates key signaling pathways by influencing the activity of kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can affect cell growth, differentiation, and apoptosis.
- Dosage Effects: In animal models, low doses enhance certain biochemical pathways without significant toxicity, while higher doses can lead to oxidative stress and cellular damage.
Molecular Mechanisms
The molecular mechanisms through which this compound exerts its biological effects involve specific binding interactions with biomolecules:
- Binding Affinity: The compound binds to enzyme active sites, which can inhibit or activate their catalytic activities. For example, it can inhibit oxidoreductase activity by blocking substrate access .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity: Research indicates that derivatives of pyridine compounds exhibit strong antibacterial activity against Gram-positive bacteria. For instance, compounds similar to this compound showed significant inhibition of biofilm formation in Streptococcus pneumoniae, suggesting potential applications in treating bacterial infections .
- Cytotoxic Effects: Studies have demonstrated that this compound can exhibit cytotoxic effects against certain cancer cell lines. The interactions with specific molecular targets may disrupt cellular functions, making it a candidate for further exploration in cancer therapy.
Comparative Analysis
The following table summarizes the key features and biological activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₁H₁₀N₂O | Dual pyridine groups | Enzyme modulation, antimicrobial effects |
3-Pyridinemethanol | C₆H₇NO | Single pyridine group | Limited biological activity |
(2,6-Di(pyridin-3-yl)phenyl)methanol | C₁₈H₁₅N₂O | Aryl methanol with dual pyridine moieties | Cytotoxic effects on cancer cell lines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Di(pyridin-3-yl)methanol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : this compound is typically synthesized via the reduction of Schiff base intermediates. For example, sodium borohydride (NaBH₄) in methanol under ambient conditions is a widely used method. Key steps include:
-
Condensation : Reacting pyridine-3-carbaldehyde derivatives with amines to form Schiff bases.
-
Reduction : Treating the Schiff base with NaBH₄ at 5–10°C, followed by stirring overnight to ensure complete reduction .
-
Optimization : Adjusting solvent polarity (e.g., methanol vs. ethanol), temperature control, and stoichiometric ratios (e.g., excess NaBH₄) can improve yields. For instance, yields of ~75% are achievable with recrystallization from methanol .
- Data Table : Synthesis Optimization
Reaction Step | Conditions | Yield (%) | Key Parameters |
---|---|---|---|
Condensation | Reflux, MeOH | 70–80 | Catalyst (acid/base), time |
Reduction | NaBH₄, 5–10°C | 56–75 | Stoichiometry (1:1.5 substrate:NaBH₄) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : Identifies the O-H stretch (broad peak ~3200–3600 cm⁻¹) and C-N/C-O bonds (1200–1600 cm⁻¹) .
- ¹H/¹³C NMR : Pyridine ring protons appear as distinct multiplets (δ 7.0–9.0 ppm), while the methanol group’s CH₂OH resonates at δ 4.5–5.0 ppm. ¹³C NMR confirms aromatic carbons (δ 120–150 ppm) and the hydroxymethyl carbon (δ 60–65 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for C₁₁H₁₀N₂O) and fragmentation patterns validate the structure .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 77.28%, H: 6.49% for C₂₃H₂₃N₃O) .
Q. How do researchers investigate the basic reactivity of this compound, such as its participation in nucleophilic substitutions or oxidations?
- Methodological Answer :
- Nucleophilic Substitution : React with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/DMF) to replace the hydroxyl group .
- Oxidation : Use oxidizing agents like PCC (pyridinium chlorochromate) to convert the alcohol to a ketone, monitored by TLC .
- Esterification : React with acetic anhydride in pyridine to form acetate derivatives, confirmed by IR loss of O-H stretch .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using software like SHELXL?
- Methodological Answer :
- High-Resolution Data : Collect data with resolution <1.0 Å to reduce ambiguity in electron density maps .
- Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals, common in pyridine derivatives due to symmetry .
- Refinement Strategies : Apply restraints for bond lengths/angles (e.g., C-OH groups) and validate with R-factor convergence (<5% discrepancy) .
Q. What strategies are employed to analyze the mechanistic pathways of this compound in biological systems, particularly when interacting with microbial targets?
- Methodological Answer :
- Computational Docking : Use software like AutoDock to predict binding affinities with microbial enzymes (e.g., cytochrome P450) .
- In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus to correlate structure-activity relationships (SAR) .
- Metabolite Tracking : Employ LC-MS to identify oxidation or conjugation products in bacterial cultures .
Q. How does the presence of substituents on the pyridine rings affect the reactivity and physical properties of this compound compared to its analogs?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ at position 6) increase acidity of the hydroxyl group (pKa ~10 vs. ~12 for unsubstituted analogs) .
- Steric Effects : Bulky groups (e.g., -CH₃ at position 2) reduce reaction rates in esterification by 30–50% due to hindered access .
- Comparative Data :
Substituent Position | LogP | Melting Point (°C) | Bioactivity (MIC, μg/mL) |
---|---|---|---|
6-CF₃, 2-CH₃ | 1.8 | 165 | 12.5 (vs. S. aureus) |
Unsubstituted | 0.5 | 178 | >100 |
Properties
IUPAC Name |
dipyridin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJTQNGTXDZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461893 | |
Record name | Dipyridin-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89667-15-2 | |
Record name | Dipyridin-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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